molecular formula C7H10ClN B12553196 4-Chloro-2,2-dimethylpent-4-enenitrile CAS No. 144174-46-9

4-Chloro-2,2-dimethylpent-4-enenitrile

Cat. No.: B12553196
CAS No.: 144174-46-9
M. Wt: 143.61 g/mol
InChI Key: SKZADMSXDXIHMR-UHFFFAOYSA-N
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Description

4-Chloro-2,2-dimethylpent-4-enenitrile is a chemical compound with the molecular formula C7H10ClN It is characterized by the presence of a chloro group, a nitrile group, and a double bond within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,2-dimethylpent-4-enenitrile typically involves the chlorination of 2,2-dimethylpent-4-enenitrile. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,2-dimethylpent-4-enenitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of new compounds.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like ethanol (C2H5OH).

    Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) in solvents like carbon tetrachloride (CCl4) are used.

    Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.

Major Products Formed

    Substitution Reactions: Products include 4-methoxy-2,2-dimethylpent-4-enenitrile or 4-amino-2,2-dimethylpent-4-enenitrile.

    Addition Reactions: Products include 4-chloro-2,2-dimethylpentane-1,4-dinitrile.

    Oxidation and Reduction Reactions: Products include 4-chloro-2,2-dimethylpentanoic acid or 4-chloro-2,2-dimethylpentylamine.

Scientific Research Applications

4-Chloro-2,2-dimethylpent-4-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2,2-dimethylpent-4-enenitrile depends on the specific reaction or application. In substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the double bond provides a site for electrophilic attack. The nitrile group can undergo reduction or oxidation, leading to the formation of amines or carboxylic acids, respectively.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpent-4-enenitrile: Lacks the chloro group, resulting in different reactivity.

    4-Bromo-2,2-dimethylpent-4-enenitrile: Similar structure but with a bromo group instead of a chloro group, leading to different substitution reactions.

    4-Chloro-2,2-dimethylpent-4-enamide: Contains an amide group instead of a nitrile group, affecting its chemical behavior.

Uniqueness

4-Chloro-2,2-dimethylpent-4-enenitrile is unique due to the presence of both a chloro group and a nitrile group, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

144174-46-9

Molecular Formula

C7H10ClN

Molecular Weight

143.61 g/mol

IUPAC Name

4-chloro-2,2-dimethylpent-4-enenitrile

InChI

InChI=1S/C7H10ClN/c1-6(8)4-7(2,3)5-9/h1,4H2,2-3H3

InChI Key

SKZADMSXDXIHMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=C)Cl)C#N

Origin of Product

United States

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